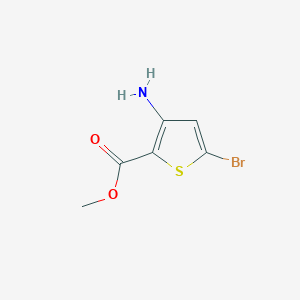
3,4-Dibromo-2-nitrothiophene
Descripción general
Descripción
3,4-Dibromo-2-nitrothiophene is a chemical compound with the molecular formula C4HBr2NO2S . It is used in various chemical reactions and has a molecular weight of 286.93 .
Synthesis Analysis
The synthesis of related compounds like 3,4-dibromo-2,2’-bithiophene has been reported via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . The 3,4-dibromo-2,2’-bithiophene was then converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-2-nitrothiophene can be represented by the InChI code: 1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H . This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical And Chemical Properties Analysis
3,4-Dibromo-2-nitrothiophene is a powder with a melting point of 110-115 degrees Celsius .
Aplicaciones Científicas De Investigación
Application 1: Electrosorption on Gold Surfaces
- Summary of Application: The electrosorption of 3-bromo-2-nitrothiophene (a similar compound to 3,4-Dibromo-2-nitrothiophene) on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) .
- Methods of Application: The study involved recording the UV-Vis spectrum of the 3-bromo-2-nitrothiophene and performing cyclic voltammetry measurements . The experimental infrared and Raman data were supported by density functional theory (DFT) calculations of 3-bromo-2-nitrothiophene using the B3LYP level of theory and 6-31G (d) basis set .
- Results or Outcomes: The results imply a tilted orientation of the 3-bromo-2-nitrothiophene molecule with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface . The oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .
Application 2: Synthesis of Conjugated Thiophene Oligomers
- Summary of Application: 2,5-Dibromo-3,4-dinitrothiophene, a compound similar to 3,4-Dibromo-2-nitrothiophene, is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
- Methods of Application: The specific methods of application involve Pd catalyzed Stille coupling .
- Results or Outcomes: The corresponding amine(s) can be obtained by subsequent reduction .
Propiedades
IUPAC Name |
3,4-dibromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCSMOCYWODDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360916 | |
| Record name | 3,4-dibromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-nitrothiophene | |
CAS RN |
35633-91-1 | |
| Record name | 3,4-dibromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)




![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)




![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
